2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
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Overview
Description
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for research in medicinal chemistry.
Mechanism of Action
Target of Action
The compound’s primary targets appear to be the serine-threonine kinase SGK1 and cholinesterase (AChE and BChE) . SGK1 is a protein kinase involved in cellular stress response and survival, and it has been implicated in several types of solid tumors . Cholinesterase enzymes are critical for nerve function, and their inhibition has potential implications for neurological disorders .
Mode of Action
The compound acts as an inhibitor of SGK1 , demonstrating promising activity at low micromolar concentrations . It also shows a selective inhibition potential against cholinesterase, suggesting a neuroprotective role .
Result of Action
The compound’s action results in the inhibition of SGK1 , which has been linked to antineoplastic effects on several types of solid tumors, such as hepatocellular carcinoma, glioblastoma multiforme, and ovarian cancer . Its potential cholinesterase inhibition suggests a role as a neuroprotective agent for acetylcholinesterase-linked neurological disorders .
Biochemical Analysis
Biochemical Properties
The compound 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone has been found to interact with various enzymes and proteins . It has been identified as a potential inhibitor of CDK2, a critical enzyme involved in cell cycle regulation . The nature of these interactions is primarily inhibitory, suggesting that the compound may play a role in regulating biochemical reactions by modulating enzyme activity .
Cellular Effects
In cellular contexts, 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone has been observed to significantly inhibit the growth of various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with alterations in cell cycle progression and the induction of apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone on cellular function have been observed to be significant
Preparation Methods
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for cancer treatment. Its unique structure allows it to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has been explored for its antimicrobial and antiviral properties, further highlighting its versatility in scientific research .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as 1-(4-imino-1,2,3-triazol-1-yl)pyrazolo[3,4-d]pyrimidines and 1-(4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidines
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-4-9-19(15(2)10-14)26-21-18(11-25-26)22(24-13-23-21)29-12-20(27)16-5-7-17(28-3)8-6-16/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCNMSQMHDUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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